N-(3,4-dimethoxyphenyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide
Overview
Description
N-(3,4-dimethoxyphenyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C16H25N3O5S and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.15149208 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticoagulant Properties
A study by Matsuo et al. (1986) highlighted the use of a compound structurally related to N-(3,4-dimethoxyphenyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide, identified as MD 805, for its anticoagulant properties. This research focused on patients with chronic renal failure undergoing maintenance hemodialysis. MD 805 demonstrated a stable antithrombin effect without significant interindividual differences in coagulation time, proving very useful in maintenance anticoagulation therapy for hemodialysis patients, without increasing proteins released as a result of platelet activation in the hemodialysis circuit (Matsuo, T., Nakao, K., Yamada, T., & Matsuo, O., 1986).
Pharmacokinetics and Metabolism Studies
Research by Renzulli et al. (2011) on SB-649868, a compound with a structural moiety similar to the queried chemical, focused on its pharmacokinetics and metabolism. This study provided insights into the disposition of the drug and its metabolites in humans, offering crucial data for drug development processes. The research found that elimination of drug-related material was almost complete over a period, primarily via feces, with minimal urinary excretion. Such studies are vital for understanding the pharmacological and toxicological profile of new drugs (Renzulli, C., Nash, M., Wright, M., et al., 2011).
Clinical Trials for Antitumor Agents
McCrystal et al. (1999) conducted a Phase I study on N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), a new DNA-intercalating drug with cytotoxic action involving topoisomerases I and II. The study identified the maximum tolerated dose and observed dose-limiting toxicities, including infusional arm pain. These findings are crucial for the further development of new antitumor agents and understanding their therapeutic potential and limitations (McCrystal, M., Evans, B., Harvey, V., et al., 1999).
Toxicological Studies
Helander et al. (2014) discussed MT-45, a new psychoactive substance, and its association with serious health effects such as hearing loss and unconsciousness. The study highlights the importance of toxicological research in identifying and mitigating the risks associated with new psychoactive substances. These findings emphasize the need for regulatory control and further investigation into the substance's effects (Helander, A., Bäckberg, M., & Beck, O., 2014).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(dimethylsulfamoyl)piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O5S/c1-18(2)25(21,22)19-9-5-6-12(11-19)16(20)17-13-7-8-14(23-3)15(10-13)24-4/h7-8,10,12H,5-6,9,11H2,1-4H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPQCEWNULYEEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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